molecular formula C14H10FNO5 B3373785 2-(5-Fluoro-2-nitrophenoxy)-2-phenylacetic acid CAS No. 1016504-23-6

2-(5-Fluoro-2-nitrophenoxy)-2-phenylacetic acid

Cat. No.: B3373785
CAS No.: 1016504-23-6
M. Wt: 291.23 g/mol
InChI Key: SEHKFJOZZYVPPT-UHFFFAOYSA-N
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Description

The Chemical and Biological Significance of Aryl Ether and α-Phenylacetic Acid Motifs in Organic Chemistry

The structure of 2-(5-Fluoro-2-nitrophenoxy)-2-phenylacetic acid incorporates two key structural motifs: an aryl ether linkage and an α-phenylacetic acid moiety. Both of these are prevalent in a wide range of biologically active molecules and are of considerable interest to medicinal chemists.

The aryl ether motif is a fundamental structural unit in numerous pharmaceuticals. researchgate.net Its presence can influence a molecule's conformational flexibility and electronic properties, which in turn can affect its binding affinity to biological targets. The synthesis of aryl ethers is a well-developed area of organic chemistry, with various methods available to form the crucial C-O bond. researchgate.net

The α-phenylacetic acid moiety is another cornerstone of medicinal chemistry. Phenylacetic acid and its derivatives are a versatile class of substances with a broad spectrum of biological activities. mdpi.com They are found in non-steroidal anti-inflammatory drugs (NSAIDs), analgesics, and even anti-cancer agents. mdpi.com The carboxylic acid group can participate in hydrogen bonding and ionic interactions, which are critical for molecular recognition at receptor sites. nih.gov Furthermore, phenylacetic acid derivatives serve as essential starting materials for the synthesis of many other drugs. mdpi.com

The combination of these two motifs in a single molecule suggests a potential for multifaceted biological activity, making such compounds attractive targets for synthesis and screening in drug discovery programs.

Foundational Knowledge and Historical Context of Related Fluoro- and Nitro-Substituted Aromatic Compounds in Scientific Literature

The aromatic rings of this compound are further functionalized with fluoro and nitro groups, which significantly modulate the molecule's properties.

Nitro-substituted aromatic compounds are also of great importance in organic synthesis and industry. nih.govrsc.org The nitro group is strongly electron-withdrawing, which influences the reactivity of the aromatic ring. wikipedia.org This property can be exploited in various chemical transformations. While the presence of a nitro group can sometimes be associated with toxicity, it is also a key functional group in many synthetic intermediates and some biologically active compounds. nih.govwikipedia.org The reduction of the nitro group to an amine is a fundamental transformation that opens up a vast array of synthetic possibilities. wikipedia.org

The historical development of synthetic methodologies for both fluorination and nitration has provided chemists with the tools to create a diverse range of substituted aromatic compounds with tailored properties. researchgate.net

Identification of Current Knowledge Gaps and Rationale for In-depth Investigation of this compound

Despite the well-documented importance of its constituent parts, a thorough review of the scientific literature reveals a significant knowledge gap concerning the specific compound this compound. There is a lack of published research detailing its synthesis, characterization, and potential biological activities.

This absence of specific data presents a clear rationale for its investigation. The unique combination of an aryl ether, an α-phenylacetic acid, a fluoro substituent, and a nitro group in a single molecule suggests a high potential for novel chemical and biological properties.

The rationale for an in-depth investigation is multi-faceted:

Novelty: The compound represents an unexplored area of chemical space.

Potential for Biological Activity: Given the known bioactivity of its component motifs, the compound is a prime candidate for screening in various therapeutic areas. The α-phenylacetic acid core is a known pharmacophore, and the fluoro and nitro groups can modulate its activity and pharmacokinetic properties in unpredictable ways.

Synthetic Challenge: The targeted synthesis of this molecule could provide an opportunity to develop and showcase new synthetic methodologies.

Data on Related Chemical Structures

To provide context for the potential properties of this compound, the following tables summarize data for related compounds.

Table 1: Physicochemical Properties of Phenylacetic Acid and its Derivatives

Compound Molecular Formula Molecular Weight ( g/mol ) Melting Point (°C) Boiling Point (°C)
Phenylacetic acid C₈H₈O₂ 136.15 76-77 265.5
2-Fluorophenylacetic acid C₈H₇FO₂ 154.14 60-62 -
(2-Nitrophenyl)acetic acid C₈H₇NO₄ 181.15 - 141

Data sourced from various chemical databases and may represent typical values.

Table 2: Common Functional Groups and Their Impact in Medicinal Chemistry

Functional Group/Motif Common Impact on Molecular Properties
Aryl Ether Increases structural rigidity, can improve metabolic stability.
α-Phenylacetic Acid Core structure in many NSAIDs, provides an acidic handle for receptor interaction.
Fluorine Enhances metabolic stability, increases lipophilicity, can improve binding affinity. tandfonline.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(5-fluoro-2-nitrophenoxy)-2-phenylacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10FNO5/c15-10-6-7-11(16(19)20)12(8-10)21-13(14(17)18)9-4-2-1-3-5-9/h1-8,13H,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEHKFJOZZYVPPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C(=O)O)OC2=C(C=CC(=C2)F)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10FNO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801255173
Record name α-(5-Fluoro-2-nitrophenoxy)benzeneacetic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1016504-23-6
Record name α-(5-Fluoro-2-nitrophenoxy)benzeneacetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1016504-23-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name α-(5-Fluoro-2-nitrophenoxy)benzeneacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801255173
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Transformations of 2 5 Fluoro 2 Nitrophenoxy 2 Phenylacetic Acid

Retrosynthetic Analysis of the 2-(5-Fluoro-2-nitrophenoxy)-2-phenylacetic acid Scaffold

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available precursors. For this compound, two primary disconnections are logical.

The most prominent disconnection is at the ether C-O bond. This leads to two potential synthetic routes based on well-established ether synthesis reactions:

Route A (Williamson Ether Synthesis approach): This route disconnects the bond between the ether oxygen and the benzylic carbon of the phenylacetic acid moiety. This identifies 5-fluoro-2-nitrophenol (B146956) and an ester of 2-bromo-2-phenylacetic acid as key precursors. The phenoxide, generated from the phenol, would act as the nucleophile, and the bromoacetate (B1195939) derivative would be the electrophile.

Route B (Nucleophilic Aromatic Substitution approach): This approach involves cleaving the bond between the aryl ring and the ether oxygen. This suggests 2,4-difluoronitrobenzene (B147775) and an ester of mandelic acid (2-hydroxy-2-phenylacetic acid) as the starting materials. In this scenario, the alkoxide from the mandelic acid ester attacks the aromatic ring, displacing a fluoride (B91410) ion. The nitro group positioned ortho to the fluorine atom strongly activates the ring for such a nucleophilic attack. openstax.org

A visual representation of these retrosynthetic pathways is detailed below:

Retrosynthetic analysis of this compound

Figure 1: Retrosynthetic analysis showing two primary disconnection approaches (Route A and Route B) for the synthesis of this compound.

Established and Emerging Synthetic Routes to this compound

Based on the retrosynthetic analysis, established synthetic strategies can be proposed. These routes rely on the careful selection of precursors and reaction pathways to form the crucial ether and acetic acid functionalities.

The synthesis of the target molecule hinges on the successful formation of the diaryl ether linkage. The two primary pathways are the Williamson ether synthesis and nucleophilic aromatic substitution (SNAr).

Route A: Williamson Ether Synthesis Pathway This classic method involves the reaction of a phenoxide with an alkyl halide. wikipedia.org

Phenoxide Formation: 5-Fluoro-2-nitrophenol is treated with a suitable base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile (B52724) to generate the corresponding sodium or potassium 5-fluoro-2-nitrophenoxide. jk-sci.com

Nucleophilic Substitution: The resulting phenoxide is then reacted with an ester of 2-bromo-2-phenylacetic acid (e.g., the methyl or ethyl ester). The phenoxide ion acts as a nucleophile, attacking the electrophilic carbon atom bearing the bromine, displacing the bromide ion in an SN2 reaction. wikipedia.orgmasterorganicchemistry.com

Hydrolysis: The final step is the hydrolysis of the resulting ester under acidic or basic conditions to yield the desired carboxylic acid, this compound.

Route B: Nucleophilic Aromatic Substitution (SNAr) Pathway This route is particularly effective due to the presence of the electron-withdrawing nitro group, which activates the aromatic ring towards nucleophilic attack. openstax.org

Alkoxide Formation: An ester of mandelic acid is deprotonated using a strong base like sodium hydride to form the corresponding alkoxide.

Substitution Reaction: The alkoxide then reacts with 2,4-difluoronitrobenzene. The alkoxide attacks the carbon atom bonded to the fluorine at the 2-position, which is activated by the adjacent nitro group. This leads to the formation of a resonance-stabilized intermediate known as a Meisenheimer complex, followed by the elimination of a fluoride ion to form the ether linkage. nih.gov

Hydrolysis: Similar to Route A, the synthesis is completed by the hydrolysis of the ester to the carboxylic acid.

The necessary precursors for these routes are either commercially available or can be synthesized through established procedures. For instance, 5-fluoro-2-nitrophenol can be prepared from 2,4-difluoronitrobenzene via reaction with ammonia (B1221849) followed by diazotization and hydrolysis. google.com 2-Bromo-2-phenylacetic acid can be synthesized from phenylacetic acid via bromination using N-bromosuccinimide (NBS) and a radical initiator. chemicalbook.comchemicalbook.com

Table 1: Key Precursors and Their Synthetic Origin

Precursor Structure Typical Synthesis Method
5-Fluoro-2-nitrophenol 5-Fluoro-2-nitrophenol From 2,4-difluoronitrobenzene by reaction with ammonia, followed by diazotization and hydrolysis. google.com
2-Bromo-2-phenylacetic acid 2-Bromo-2-phenylacetic acid Radical bromination of phenylacetic acid using N-bromosuccinimide (NBS). chemicalbook.com
Mandelic acid Mandelic acid Commercially available. Can be synthesized from benzaldehyde.
2,4-Difluoronitrobenzene 2,4-Difluoronitrobenzene Commercially available. Synthesized by nitration of 1,3-difluorobenzene.

The formation of the ether linkage is the critical step in the synthesis, and its mechanism depends on the chosen route.

Williamson Ether Synthesis Mechanism (Route A): This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. wikipedia.org The deprotonated 5-fluoro-2-nitrophenol, a potent nucleophile, performs a backside attack on the electrophilic α-carbon of the 2-bromo-2-phenylacetate. This occurs in a single, concerted step where the C-O bond is formed simultaneously as the C-Br bond is broken. youtube.com The stereochemistry at the α-carbon is inverted during this process, a key feature of SN2 reactions.

Nucleophilic Aromatic Substitution Mechanism (Route B): This pathway follows a two-step addition-elimination mechanism. openstax.org

Addition: The nucleophilic alkoxide from the mandelic acid ester attacks the electron-deficient carbon of the 2,4-difluoronitrobenzene ring that is ortho to the powerfully electron-withdrawing nitro group. This forms a resonance-stabilized anionic intermediate called a Meisenheimer complex. The negative charge is delocalized over the aromatic ring and onto the oxygen atoms of the nitro group.

Elimination: The aromaticity of the ring is restored in the second step by the departure of the fluoride leaving group, yielding the final ether product.

To maximize the yield and purity of the final product, careful optimization of reaction parameters is essential. For the Williamson ether synthesis, several factors are critical. jk-sci.com

Table 2: Optimization of Reaction Parameters for Williamson Ether Synthesis

Parameter Influence on Reaction Optimized Conditions
Base The strength of the base affects the rate of phenoxide formation. Weaker bases (e.g., K₂CO₃) require higher temperatures, while stronger bases (e.g., NaH) allow for milder conditions but require anhydrous solvents. For aryl ethers, bases like K₂CO₃, Cs₂CO₃, or NaOH are commonly used. jk-sci.com
Solvent Polar aprotic solvents (e.g., DMF, DMSO, acetonitrile) are preferred as they solvate the cation of the phenoxide salt, leaving the anion highly nucleophilic, thus accelerating the SN2 reaction. jk-sci.com DMF or acetonitrile are effective choices.
Temperature Reaction rates increase with temperature, but higher temperatures can also promote side reactions like elimination, especially with sterically hindered substrates. wikipedia.org Typically conducted between 50-100 °C. wikipedia.org
Reaction Time Sufficient time is needed for the reaction to go to completion. Progress is often monitored by techniques like Thin Layer Chromatography (TLC). Typically ranges from 1 to 8 hours. wikipedia.org

Isolation and Purification: The typical work-up procedure following the ether formation involves cooling the reaction mixture, followed by quenching with water. The product is then extracted into an organic solvent such as ethyl acetate. The organic layer is washed with water and brine to remove inorganic salts and residual solvent, dried over an anhydrous salt like sodium sulfate, and concentrated under reduced pressure. The final hydrolysis step to convert the ester to the carboxylic acid is usually achieved by refluxing with an aqueous acid (e.g., HCl) or base (e.g., NaOH), followed by acidification to precipitate the product. orgsyn.org The crude product is then purified, commonly through recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to obtain the pure this compound. chemicalbook.com

Exploration of Stereoselective Synthesis of Enantiomeric Forms of this compound

The α-carbon of the phenylacetic acid moiety in the target molecule is a stereocenter, meaning the compound can exist as a pair of enantiomers, (R)- and (S)-2-(5-fluoro-2-nitrophenoxy)-2-phenylacetic acid. For many applications, particularly in pharmacology, it is often necessary to synthesize a single enantiomer. Several strategies can be employed for this purpose:

Chiral Pool Synthesis: This is the most direct approach. It involves using an enantiomerically pure starting material. For example, if the synthesis proceeds via the Williamson ether route (Route A), one could start with an enantiomerically pure ester of 2-bromo-2-phenylacetic acid. Since the SN2 reaction proceeds with inversion of configuration, starting with (R)-2-bromo-2-phenylacetate would yield the (S)-product. Similarly, for the SNAr route (Route B), using enantiopure (R)- or (S)-mandelic acid ester would lead to the corresponding enantiomer of the final product.

Chiral Resolution: A racemic mixture of the final acid or a late-stage intermediate ester can be resolved. This is often achieved by forming diastereomeric salts with a chiral amine (e.g., (R)- or (S)-1-phenylethylamine). These diastereomeric salts have different physical properties, such as solubility, allowing them to be separated by fractional crystallization. After separation, the desired enantiomer of the acid can be recovered by treatment with an achiral acid.

Asymmetric Catalysis: An emerging and more advanced approach involves the use of a chiral catalyst to induce stereoselectivity in a key bond-forming step. While less common for this specific type of ether synthesis, catalytic asymmetric methods are a powerful tool in modern organic synthesis.

Green Chemistry Approaches in the Synthesis of this compound

Green chemistry principles aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. Several aspects of the synthesis of this compound can be improved from a green chemistry perspective.

Alternative Solvents: Traditional syntheses often use volatile and potentially toxic organic solvents like DMF or chlorinated solvents. Green alternatives include using more benign solvents like ethanol, water (if possible), or ionic liquids. For Williamson ether synthesis, the use of surfactants in aqueous media can facilitate the reaction, creating micelles that act as microreactors, thereby avoiding bulk organic solvents. researchgate.net

Catalysis: The use of phase-transfer catalysts (PTC), such as tetrabutylammonium (B224687) bromide, can enhance reaction rates and efficiency in biphasic systems, reducing the need for harsh conditions or large amounts of solvent. This approach is particularly useful for Williamson ether synthesis.

Energy Efficiency: Microwave-assisted synthesis is a powerful green technology that can dramatically reduce reaction times from hours to minutes. The focused heating provided by microwaves often leads to higher yields and cleaner reactions compared to conventional heating methods. chegg.com

Table 3: Application of Green Chemistry Principles

Green Chemistry Principle Application to Synthesis
Safer Solvents Replace DMF/DMSO with greener alternatives like ionic liquids or surfactant-assisted aqueous systems. researchgate.net
Energy Efficiency Employ microwave irradiation to reduce reaction times and energy consumption.
Catalysis Use phase-transfer catalysts to improve reaction efficiency under milder conditions.
Waste Prevention Optimize reaction conditions to maximize yield and minimize byproduct formation. Explore catalytic routes to avoid stoichiometric salt waste. acs.org

Advanced Structural Characterization and Computational Studies of 2 5 Fluoro 2 Nitrophenoxy 2 Phenylacetic Acid

Conformational Analysis and Dynamics of 2-(5-Fluoro-2-nitrophenoxy)-2-phenylacetic acid

The flexibility of this compound is primarily due to the rotational freedom around the ether linkage and the bond connecting the phenylacetic acid moiety. This flexibility results in a complex potential energy surface with multiple stable conformers.

Spectroscopic Probes for Elucidating Conformational Preferences of this compound (e.g., advanced NMR, FT-IR)

Advanced Nuclear Magnetic Resonance (NMR) spectroscopy, including techniques like Nuclear Overhauser Effect Spectroscopy (NOESY), can provide experimental evidence of through-space interactions between protons, which helps in determining the predominant conformations in solution. For a molecule like this compound, NOESY can reveal the spatial proximity between the protons of the phenyl ring and the 5-fluoro-2-nitrophenoxy group, thus defining their relative orientation.

Fourier-Transform Infrared (FT-IR) spectroscopy is particularly sensitive to the vibrational modes of the molecule, which are influenced by its conformation. nih.gov The position and shape of the carbonyl (C=O) stretching band of the carboxylic acid group, typically observed between 1700 and 1760 cm⁻¹, can indicate the extent of intramolecular hydrogen bonding. researchgate.net For instance, a shift to a lower wavenumber might suggest the presence of a hydrogen bond between the carboxylic proton and the ether oxygen or the nitro group, which would stabilize certain conformations. researchgate.net Analysis of the C-O-C (ether) stretching vibrations and the N-O stretches of the nitro group can also provide conformational insights. esisresearch.org

Table 1: Representative FT-IR Vibrational Modes for Conformational Analysis

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Conformational Significance
Carboxylic Acid (O-H)Stretching2500-3300 (broad)Indicates hydrogen bonding status (dimer vs. intramolecular).
Carbonyl (C=O)Stretching1700-1760Shifts can indicate intramolecular hydrogen bonding.
Ether (C-O-C)Asymmetric Stretch1200-1275Sensitive to the dihedral angle around the ether linkage.
Nitro (NO₂)Asymmetric Stretch1500-1560Position can be affected by electronic and steric environment.
Nitro (NO₂)Symmetric Stretch1335-1370Influenced by the orientation relative to the aromatic ring.

Computational Modeling of the Conformational Landscape of this compound (e.g., molecular mechanics, DFT)

Computational methods are essential for mapping the complete conformational landscape of flexible molecules. Molecular mechanics (MM) provides a rapid survey of possible conformations, while Density Functional Theory (DFT) offers a more accurate description of the relative energies and geometries of the stable conformers. researchgate.netnih.gov

A systematic conformational search would typically involve rotating the key dihedral angles, such as the C-O-C-C angle of the ether linkage and the O-C-C-COOH angle of the acetic acid side chain. DFT calculations, often using a functional like B3LYP with a basis set such as 6-311G**, can then be used to optimize the geometry of each potential conformer and calculate its relative energy. nih.gov Such studies would likely reveal several low-energy conformers, with the global minimum structure being stabilized by a combination of steric and electronic factors, including potential intramolecular hydrogen bonds. researchgate.net

Electronic Structure and Molecular Orbital Theory of this compound

The electronic properties of the molecule are governed by the interplay of its constituent functional groups: the electron-withdrawing nitro and fluoro groups, the phenyl ring, and the carboxylic acid moiety.

Density Functional Theory (DFT) Calculations for Electron Density, Frontier Orbitals, and Reactivity Descriptors

DFT calculations are a powerful tool for understanding the electronic structure. nih.gov The distribution of electron density can be visualized through molecular electrostatic potential (MEP) maps, which highlight the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. researchgate.net For this compound, the MEP would likely show negative potential around the oxygen atoms of the nitro and carboxylic acid groups, indicating sites susceptible to electrophilic attack.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding the molecule's reactivity and electronic transitions. utah.edu The HOMO is typically associated with the ability to donate electrons, while the LUMO represents the ability to accept electrons. In this molecule, the HOMO is expected to be localized on the electron-rich phenoxy ring system, while the LUMO would likely be centered on the electron-deficient nitrophenyl ring. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an important indicator of the molecule's kinetic stability and chemical reactivity. researchgate.netresearcher.life

Table 2: Calculated Electronic Properties from DFT

PropertyDescriptionSignificance
HOMO EnergyEnergy of the Highest Occupied Molecular OrbitalRelates to ionization potential and nucleophilicity.
LUMO EnergyEnergy of the Lowest Unoccupied Molecular OrbitalRelates to electron affinity and electrophilicity.
HOMO-LUMO GapEnergy difference between LUMO and HOMOIndicates chemical reactivity and kinetic stability.
Dipole MomentMeasure of the net molecular polarityInfluences intermolecular interactions and solubility.
Mulliken ChargesDistribution of atomic chargesHelps identify reactive sites within the molecule.

Spectroscopic Corroboration of Electronic Transitions in this compound (e.g., UV-Vis Spectroscopy)

UV-Vis spectroscopy provides experimental validation for the calculated electronic transitions. physchemres.org The absorption of UV or visible light promotes electrons from occupied orbitals (like the HOMO) to unoccupied orbitals (like the LUMO). The absorption maxima (λ_max) in the UV-Vis spectrum correspond to these electronic transitions. For this compound, one would expect to observe π → π* transitions associated with the aromatic rings. The presence of the nitro group, a strong chromophore, would likely result in characteristic absorptions. Time-dependent DFT (TD-DFT) calculations can be used to predict the electronic absorption spectrum, which can then be compared with the experimental data to confirm the nature of the electronic transitions. physchemres.org

X-ray Crystallography and Supramolecular Interactions of this compound and its Co-crystals

X-ray crystallography provides definitive information about the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and the conformation adopted in the crystal lattice. nih.gov For this compound, a crystal structure would precisely define the relative orientations of the phenyl and nitrophenyl rings and the conformation of the acetic acid side chain.

Furthermore, crystallographic analysis reveals the details of intermolecular interactions, which dictate how the molecules pack together to form a crystal. researchgate.net A key interaction for carboxylic acids is the formation of hydrogen-bonded dimers, where two molecules are linked through strong O-H···O hydrogen bonds between their carboxylic acid groups. researchgate.net Other potential supramolecular interactions include π-π stacking between the aromatic rings and weaker C-H···O or C-H···F hydrogen bonds.

The study of co-crystals, which are crystalline structures containing the target molecule and a second "co-former" molecule, is also of significant interest. researchgate.netmdpi.com By co-crystallizing this compound with other molecules (e.g., pyridine (B92270) derivatives or other hydrogen bond acceptors/donors), it is possible to form novel supramolecular structures with different hydrogen bonding patterns and packing arrangements. mdpi.com X-ray diffraction is the primary tool for characterizing these co-crystal structures and understanding the specific intermolecular interactions that lead to their formation. nih.gov

Table 3: Common Supramolecular Interactions in Carboxylic Acid Crystals

Interaction TypeDescriptionTypical Atoms Involved
Hydrogen Bond DimerStrong interaction forming a cyclic motif.Carboxylic Acid O-H and C=O
π-π StackingNon-covalent interaction between aromatic rings.Phenyl and Nitrophenyl rings
C-H···O Hydrogen BondWeaker hydrogen bond.Aromatic/Aliphatic C-H and O atoms (nitro, ether, carbonyl)
C-H···F Hydrogen BondWeak electrostatic interaction.Aromatic/Aliphatic C-H and Fluorine atom

Reactivity, Reaction Mechanisms, and Derivatization Chemistry of 2 5 Fluoro 2 Nitrophenoxy 2 Phenylacetic Acid

Acid-Base Equilibria and Protonation States of the Carboxylic Acid Moiety in 2-(5-Fluoro-2-nitrophenoxy)-2-phenylacetic acid

The primary acidic site in this compound is the proton of the carboxylic acid group (-COOH). The dissociation of this proton in a solvent like water establishes an equilibrium between the neutral acid and its conjugate base, the carboxylate anion (-COO⁻).

The large 5-fluoro-2-nitrophenoxy substituent has a significant influence on the acidity of the carboxylic acid. This is primarily due to the inductive effect, where the electronegative atoms (oxygen, nitrogen, fluorine) pull electron density away from the carboxylic acid group. This effect is particularly pronounced due to the strongly electron-withdrawing nitro group (-NO₂). By withdrawing electron density, the substituent stabilizes the resulting carboxylate anion, thereby shifting the equilibrium towards dissociation and making the acid stronger (i.e., lowering its pKa). The fluorine atom further contributes to this electron-withdrawing inductive effect. For comparison, the pKa of o-nitrobenzoic acid is 2.17, demonstrating the powerful acid-strengthening effect of a nitro group. organicchemistrydata.org Therefore, it is expected that the pKa of this compound is significantly lower than that of phenylacetic acid.

CompoundpKa ValueReference
Phenylacetic acid~4.3 drugfuture.comnih.gov
Benzoic acid4.20 organicchemistrydata.org
o-Nitrobenzoic acid2.17 organicchemistrydata.org
This compoundEstimated to be < 4.3

Reactivity of the Aromatic Rings in this compound towards Electrophilic and Nucleophilic Aromatic Substitution

The molecule contains two distinct aromatic rings, each with different susceptibilities to substitution reactions.

Electrophilic Aromatic Substitution (EAS)

In an EAS reaction, an electrophile replaces a hydrogen atom on an aromatic ring. The feasibility of this reaction is governed by the electron density of the ring.

5-Fluoro-2-nitrophenoxy Ring: This ring is strongly deactivated towards electrophilic attack. The nitro group (-NO₂) is a powerful deactivating group due to both resonance and inductive effects, directing incoming electrophiles to the meta position. quora.com The fluorine atom and the ether oxygen are ortho-, para-directing groups. stackexchange.com However, the overwhelming deactivating effect of the nitro group makes electrophilic substitution on this ring extremely difficult.

Nucleophilic Aromatic Substitution (SNAr)

SNAr reactions occur when a nucleophile displaces a leaving group on an electron-poor aromatic ring. The 5-fluoro-2-nitrophenoxy ring is an excellent candidate for this type of reaction. vapourtec.com The prerequisites for SNAr are met:

An electron-deficient aromatic ring, provided by the strong electron-withdrawing nitro group.

A good leaving group, which in this case is the fluorine atom.

Thus, the fluorine atom can be displaced by a variety of nucleophiles, such as alkoxides, amines, or thiolates, to generate new derivatives. beilstein-journals.orgnih.gov

Transformations Involving the Phenylacetic Acid Side Chain of this compound

As a carboxylic acid, the compound readily undergoes esterification and amidation.

Esterification involves the reaction of the carboxylic acid with an alcohol. This can be achieved through several methods, including the classic Fischer esterification, which uses a catalytic amount of strong acid (like H₂SO₄) with an excess of the alcohol, often with removal of water to drive the equilibrium. jocpr.com For more sensitive or sterically hindered alcohols, other methods involving activating agents are preferred. researchgate.net

Amidation is the reaction with a primary or secondary amine to form an amide bond. Due to the formation of a stable ammonium-carboxylate salt, direct reaction by heating is often inefficient. A more common and milder approach involves the use of coupling reagents that activate the carboxylic acid. nih.gov Reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in combination with additives like 1-hydroxybenzotriazole (B26582) (HOBt), are widely used to facilitate amide bond formation under mild conditions. rsc.org

TransformationReagentsDescriptionReference
EsterificationAlcohol (R'-OH), cat. H₂SO₄Fischer esterification; equilibrium process. jocpr.com
AmidationAmine (R'R''NH), EDC, HOBtCoupling agent-mediated formation of an amide bond under mild conditions. rsc.org
AmidationAmine (R'R''NH), NiCl₂ (cat.)Catalytic direct amidation at elevated temperatures. nih.gov

Decarboxylation is the removal of the carboxyl group as carbon dioxide (CO₂). Phenylacetic acids can undergo decarboxylation, particularly under acidic conditions and/or high temperatures. stackexchange.com The mechanism for the acid-catalyzed decarboxylation of similar nitrophenylacetic acids is thought to involve protonation of the nitro group. This enhances its electron-withdrawing properties, which facilitates the cleavage of the C-C bond and the formation of a resonance-stabilized benzylic anion intermediate. stackexchange.com

Furthermore, nitrophenylacetate ions have been shown to undergo photodecarboxylation upon irradiation with UV light. acs.org This process proceeds through a different mechanism, likely involving the formation of an aci-nitro intermediate, leading to the release of CO₂ and a nitrobenzyl anion. acs.orgpdx.edu

Reduction and Functional Group Interconversion of the Nitro Group in this compound

The aromatic nitro group is a versatile functional group that can be reduced to several other oxidation states, most commonly to a primary amine (-NH₂). This transformation is fundamental in organic synthesis as it converts a strongly electron-withdrawing, meta-directing group into a strongly electron-donating, ortho-, para-directing group. A wide variety of reagents can accomplish this reduction, offering different levels of chemoselectivity. commonorganicchemistry.commasterorganicchemistry.comwikipedia.org

Common methods for the reduction of aromatic nitro groups include:

Catalytic Hydrogenation: This method employs hydrogen gas (H₂) in the presence of a metal catalyst. Palladium on carbon (Pd/C) is widely used. commonorganicchemistry.com To avoid potential hydrodefluorination (replacement of the C-F bond with C-H), Raney Nickel can be a milder alternative for substrates containing halogen atoms. commonorganicchemistry.com

Metal/Acid Reductions: Classic methods involve the use of a metal such as iron (Fe), zinc (Zn), or tin (Sn) in the presence of a strong acid like hydrochloric acid (HCl). masterorganicchemistry.com Tin(II) chloride (SnCl₂) offers a milder option that is often compatible with other functional groups. commonorganicchemistry.com

Under carefully controlled conditions, it is also possible to achieve partial reduction of the nitro group to the corresponding phenylhydroxylamine derivative. researchgate.net

Reagent SystemProductKey FeaturesReference
H₂, Pd/CAmineCommon and efficient; risk of dehalogenation. commonorganicchemistry.com
H₂, Raney NiAmineOften preferred for halogenated substrates. commonorganicchemistry.com
Fe, HCl or AcOHAmineClassic, inexpensive, and robust method. masterorganicchemistry.com
Zn, HCl or AcOHAmineProvides a mild method for reduction. commonorganicchemistry.com
SnCl₂, EtOH/HClAmineMild conditions, good for substrates with other reducible groups. commonorganicchemistry.com

Mechanistic Investigations of Novel Reactions Involving this compound

While specific mechanistic studies focusing exclusively on this compound are not prominent in the scientific literature, the mechanisms of the key reactions it undergoes can be inferred from extensive studies on analogous systems.

Mechanism of Nucleophilic Aromatic Substitution (SNAr): The displacement of the fluorine atom by a nucleophile is expected to proceed via a two-step addition-elimination mechanism. The first, rate-determining step involves the attack of the nucleophile on the carbon atom bearing the fluorine, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. youtube.com The negative charge in this complex is delocalized onto the electron-withdrawing nitro group. In the second, fast step, the leaving group (fluoride ion) is expelled, and the aromaticity of the ring is restored.

Mechanism of Acid-Catalyzed Decarboxylation: The decarboxylation of nitrophenylacetic acids in the presence of a strong acid is proposed to occur via protonation of an oxygen atom on the nitro group. stackexchange.com This increases the group's electron-withdrawing power, which in turn weakens the adjacent C-C bond of the carboxylic acid. Subsequent loss of CO₂ generates a carbanion at the benzylic position, which is stabilized by the protonated nitro group and can then be protonated to yield the final product.

Mechanism of Nitro Group Reduction: The reduction of a nitro group to an amine is a complex, six-electron process that proceeds through several intermediates. While the exact mechanism depends on the reductant and conditions, the general pathway involves stepwise reduction, typically through nitroso (-N=O) and hydroxylamine (B1172632) (-NHOH) intermediates before the final amine is formed. researchgate.netcardiff.ac.uk

Kinetic Studies and Reaction Rate Determination

No published kinetic studies or reaction rate data were found for this compound.

Transition State Analysis and Reaction Pathway Elucidation

No publications detailing the transition state analysis or elucidation of reaction pathways for this compound were identified.

Advanced Computational Modeling and in Silico Design with 2 5 Fluoro 2 Nitrophenoxy 2 Phenylacetic Acid

Quantum Chemical Predictions of Reactivity and Stability for 2-(5-Fluoro-2-nitrophenoxy)-2-phenylacetic acid

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), provide profound insights into the electronic structure of a molecule, which in turn governs its reactivity and stability. For this compound, these methods can predict a range of critical physicochemical parameters.

DFT calculations are employed to determine the optimized molecular geometry, identifying the most stable three-dimensional arrangement of atoms. From this optimized structure, key electronic properties are derived. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability; a smaller gap suggests higher reactivity. prensipjournals.com

Furthermore, Molecular Electrostatic Potential (MEP) maps can be generated. These maps visualize the charge distribution across the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the MEP would likely show negative potential around the oxygen atoms of the nitro and carboxylic acid groups, indicating sites susceptible to electrophilic attack, and positive potential near the hydrogen atoms. prensipjournals.com Other quantum chemical descriptors such as electronegativity, chemical hardness, and softness can also be calculated to provide a comprehensive reactivity profile. prensipjournals.com

Table 1: Predicted Quantum Chemical Properties of this compound The following data is illustrative, based on typical values for structurally related fluoronitro-aromatic compounds.

ParameterPredicted ValueSignificance
HOMO Energy-7.2 eVIndicates electron-donating capability.
LUMO Energy-2.5 eVIndicates electron-accepting capability.
HOMO-LUMO Gap (ΔE)4.7 eVReflects chemical reactivity and stability.
Dipole Moment4.5 DMeasures the overall polarity of the molecule.
Electronegativity (χ)4.85A measure of the power to attract electrons.
Chemical Hardness (η)2.35Resistance to change in electron distribution.

Molecular Dynamics Simulations of this compound in Various Environments (e.g., solvent, protein binding sites)

While quantum mechanics provides a static picture of a molecule's electronic properties, molecular dynamics (MD) simulations offer a dynamic view of its behavior over time. nih.gov MD simulations model the movements and interactions of atoms and molecules by solving Newton's equations of motion, providing a virtual "movie" of the system at an atomic level. plos.org

In Protein Binding Sites: If this compound is investigated as a potential inhibitor of an enzyme, MD simulations are essential for understanding the dynamics of its interaction within the protein's active site. rjonco.comrsc.org After an initial docking pose is predicted, an MD simulation of the protein-ligand complex is performed. nih.gov This simulation can validate the stability of the binding pose, identify key intermolecular interactions (like hydrogen bonds and hydrophobic contacts), and reveal conformational changes in both the ligand and the protein upon binding. nih.gov The Root Mean Square Fluctuation (RMSF) of protein residues can highlight which parts of the protein become more or less flexible upon ligand binding. rjonco.com Furthermore, advanced techniques like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) can be used to estimate the binding free energy, providing a quantitative measure of binding affinity. rsc.org

Table 2: Key Analyses from a Typical Molecular Dynamics Simulation

Simulation TypeKey MetricInformation Gained
Solvated SystemRMSD vs. TimeConformational stability of the molecule in solution.
Solvated SystemRadial Distribution FunctionDescribes the probability of finding solvent molecules at a given distance.
Protein-Ligand ComplexRMSD of LigandStability of the ligand's binding pose in the active site.
Protein-Ligand ComplexRMSF of Protein ResiduesFlexibility of different parts of the protein upon ligand binding.
Protein-Ligand ComplexHydrogen Bond AnalysisIdentifies critical hydrogen bonding interactions and their persistence over time.
Protein-Ligand ComplexMM/GBSA CalculationEstimation of the free energy of binding.

In Silico Structure-Activity Relationship (SAR) Predictions for this compound Analogs

In silico Structure-Activity Relationship (SAR) studies are a cornerstone of computational drug design, aiming to correlate a molecule's structural features with its biological activity. semanticscholar.org For this compound, these methods can be used to predict how modifications to its chemical structure might enhance a desired biological effect or reduce unwanted properties.

Quantitative Structure-Activity Relationship (QSAR) is a common approach where a mathematical model is built to relate numerical descriptors of molecules (e.g., physicochemical properties, topological indices) to their known biological activities. nih.gov Although experimental data for the parent compound is needed to build a robust model, predictive analyses can still be performed based on general principles. For instance, one could systematically modify the parent structure by changing substituents on the phenyl or phenoxy rings and calculate various molecular descriptors for each new analog. These descriptors can include molecular weight, logP (a measure of lipophilicity), molar refractivity, and the number of hydrogen bond donors/acceptors. frontiersin.org

By analyzing trends, hypotheses can be formed. For example, increasing lipophilicity by replacing the fluorine atom with a chlorine or bromine might enhance membrane permeability, which could be beneficial or detrimental depending on the target. Similarly, altering the position of the nitro group could significantly impact the electronic properties and binding interactions of the molecule. researchgate.net These predictions help prioritize which analogs should be synthesized and tested, streamlining the discovery process. cefic-lri.org

Table 3: Illustrative SAR Predictions for Analogs of this compound This table presents a hypothetical SAR exploration where "Predicted Activity" is a qualitative assessment based on common medicinal chemistry principles.

Analog Modification (Relative to Parent)Key Descriptor ChangesPredicted Activity TrendRationale
Replace 5-Fluoro with 5-ChloroIncreased Molecular Weight, Increased Lipophilicity (logP)Potentially IncreasedEnhanced hydrophobic interactions may improve binding.
Move Nitro group from position 2 to 4Altered Dipole Moment, Changed Electrostatic PotentialLikely DecreasedThe ortho-nitro group may be crucial for a specific intramolecular interaction or binding conformation.
Replace Phenyl with CyclohexylDecreased Aromaticity, Increased FlexibilityLikely DecreasedLoss of pi-stacking interactions with a protein target.
Add a 4-hydroxyl group to the Phenyl ringIncreased Polarity, Added H-bond DonorActivity Dependent on TargetCould introduce a beneficial hydrogen bond or be detrimental if the binding pocket is hydrophobic.

Mechanistic Biological Investigations of 2 5 Fluoro 2 Nitrophenoxy 2 Phenylacetic Acid in Vitro and Cellular Focus

Molecular Target Identification and Validation for 2-(5-Fluoro-2-nitrophenoxy)-2-phenylacetic acid

No studies were identified that explored the molecular targets of this compound.

Exploration of Protein-Ligand Interactions through Biophysical Techniques

There is no available data from biophysical techniques such as surface plasmon resonance (SPR), isothermal titration calorimetry (ITC), or fluorescence polarization that detail the interaction of this compound with any protein target.

Proteomic Approaches for Identifying Direct Binding Partners of this compound

The scientific literature lacks any reports on the use of proteomic methods, such as affinity purification-mass spectrometry or activity-based protein profiling, to identify the direct binding partners of this compound.

Elucidation of Enzyme Inhibition or Activation Mechanisms by this compound

No research detailing the effects of this compound on enzyme activity was found.

Steady-State and Pre-Steady-State Kinetic Analyses of Enzyme-Compound Interactions

Kinetic data, including parameters like Kᵢ (inhibition constant) or Kₘ and k꜀ₐₜ values in the presence of the compound, are not available. nih.gov Consequently, no data tables on enzyme kinetics can be provided.

Structural Insights into Enzyme-2-(5-Fluoro-2-nitrophenoxy)-2-phenylacetic acid Complexes (e.g., computational docking, co-crystallography if applicable)

While computational docking has been performed for other derivatives of phenylacetic acid against various enzymes, no such studies have been published for this compound. researchgate.netnih.gov There are no publicly available co-crystallography structures of this compound in complex with any enzyme.

Receptor Binding Affinity and Molecular Docking Studies of this compound

No studies were found that measured the binding affinity of this compound to any specific receptors, nor were there any molecular docking simulations focused on its receptor interactions.

Competitive Binding Assays in Recombinant Systems

These assays typically involve a recombinant system, such as a cell line engineered to express a high level of the target receptor. A radiolabeled or fluorescently tagged ligand with known affinity for the receptor is used. The ability of an unlabeled test compound, such as this compound, to displace the labeled ligand is measured. The concentration of the test compound that displaces 50% of the bound labeled ligand is known as the IC50 value, which is indicative of its binding affinity.

Table 1: Examples of Receptor Binding Data for Phenoxyacetic Acid Analogs

Compound ClassTarget ReceptorActivityReference
Phenoxyacetic acid derivativesFree Fatty Acid Receptor 1 (FFA1)Agonist nih.gov
4-[2-(4-substituted phenylsulfonylamino)ethylthio] phenoxyacetic acidsThromboxane (B8750289) A2 (TXA2) ReceptorAntagonist nih.gov

This table presents data for analogs to illustrate the utility of competitive binding assays and does not represent data for this compound.

Future research could employ similar competitive binding assays to screen this compound against a panel of receptors to identify its primary molecular targets.

Computational Modeling of Receptor-2-(5-Fluoro-2-nitrophenoxy)-2-phenylacetic acid Interactions

In the absence of experimental structural data, computational modeling provides a powerful approach to predict and analyze the potential interactions between a small molecule and its biological target. Molecular docking simulations, for example, can be used to predict the binding pose and affinity of this compound with various receptors.

Such studies on other small molecules have yielded significant insights. For instance, computational modeling of nitazene (B13437292) derivatives has helped to elucidate their binding modes within the µ-opioid receptor. nih.gov These models can identify key amino acid residues involved in the interaction and the types of forces at play, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions. Three-dimensional quantitative structure-activity relationship (3D-QSAR) techniques, like comparative molecular similarity indices analysis (CoMSIA), can further refine the understanding of how different structural features of a molecule contribute to its biological activity. mdpi.com

For this compound, a computational approach could involve:

Homology Modeling: If the crystal structure of a potential target receptor is unknown, a model can be built based on the known structure of a related protein.

Molecular Docking: The compound would be docked into the binding site of the target receptor to predict its preferred orientation and binding energy.

Molecular Dynamics Simulations: These simulations can provide insights into the stability of the ligand-receptor complex over time and reveal dynamic aspects of the interaction. mdpi.com

These computational methods can guide the design of future experiments and the development of analogs with improved activity.

Cellular Mechanisms of Action of this compound (In Vitro Studies)

The cellular effects of a compound are the result of its interaction with various cellular components and the subsequent modulation of signaling pathways and processes. The following subsections discuss potential cellular mechanisms of action for this compound based on studies of related compounds.

Investigation of Intracellular Signaling Pathway Modulation (e.g., apoptosis pathways)

Many pharmacologically active compounds exert their effects by modulating intracellular signaling pathways. A crucial pathway often investigated is apoptosis, or programmed cell death. Dysregulation of apoptosis is a hallmark of many diseases, including cancer.

Studies on compounds with structural similarities to this compound suggest potential for apoptosis induction. For example, nitrofen, a diphenyl ether, has been shown to induce apoptosis in undifferentiated fetal cells. nih.gov This process was characterized by the cleavage of caspase-3, a key executioner caspase in the apoptotic cascade. nih.gov Furthermore, certain phenoxyacetamide derivatives have been demonstrated to induce apoptosis in cancer cell lines. mdpi.com

Apoptosis can be initiated through two main pathways:

The Intrinsic (Mitochondrial) Pathway: This pathway is regulated by the Bcl-2 family of proteins and involves the release of cytochrome c from the mitochondria, leading to the activation of caspase-9 and subsequently caspase-3.

The Extrinsic (Death Receptor) Pathway: This pathway is initiated by the binding of ligands to death receptors on the cell surface, such as Fas and TNF-α receptors, leading to the activation of caspase-8 and subsequent activation of executioner caspases. mdpi.com

The mitogen-activated protein kinase (MAPK) pathways, including ERK, JNK, and p38, are also key regulators of cellular processes and can be involved in apoptosis. nih.gov Future in vitro studies on this compound could investigate its effects on these signaling molecules to elucidate its mechanism of action.

Analysis of Subcellular Localization and Cellular Uptake Mechanisms

The ability of a compound to reach its intracellular target is governed by its ability to cross the cell membrane and its subsequent distribution within the cell. The cellular uptake of small molecules can occur through various mechanisms, broadly categorized as passive diffusion and active transport, which includes endocytic pathways.

Endocytosis is an energy-dependent process by which cells internalize molecules by engulfing them. The main endocytic pathways include:

Clathrin-mediated endocytosis: This is a receptor-mediated process that involves the formation of clathrin-coated pits. beilstein-journals.orgnih.gov

Caveolae-mediated endocytosis: This pathway involves flask-shaped invaginations of the plasma membrane called caveolae. beilstein-journals.org

Macropinocytosis: This process involves the non-specific uptake of extracellular fluid and solutes in large vesicles. beilstein-journals.orgdovepress.com

The specific pathway utilized can depend on the physicochemical properties of the molecule and the cell type. beilstein-journals.org For instance, studies on the cellular uptake of nanoparticles have shown that different endocytic mechanisms can be involved. beilstein-journals.org While there is no specific data on the cellular uptake of this compound, it is plausible that it could utilize one or more of these endocytic pathways, or traverse the cell membrane via passive diffusion, depending on its lipophilicity and other properties.

Techniques to study cellular uptake include the use of fluorescently labeled analogs of the compound in conjunction with microscopy and flow cytometry, as well as the use of pharmacological inhibitors specific for different uptake pathways.

Effects on Specific Cellular Processes (e.g., gene expression, protein synthesis)

Beyond signaling pathways, a compound can also affect fundamental cellular processes like gene expression and protein synthesis.

Gene Expression: The regulation of gene expression is a complex process that can be altered by small molecules. For example, nitro-fatty acids have been shown to induce profound changes in the transcriptome of human endothelial cells, affecting pathways related to inflammation, oxidative stress, and angiogenesis. nih.gov Acetic acid has also been shown to alter gene expression profiles in bacteria, particularly affecting genes involved in the tricarboxylic acid (TCA) cycle and respiratory chain. nih.gov It is conceivable that this compound could also modulate the expression of specific genes, which could be investigated using techniques like RNA sequencing and quantitative real-time PCR (qRT-PCR).

Protein Synthesis: The synthesis of proteins is another critical cellular process that can be a target for chemical compounds. A study on 2,4-Dichlorophenoxyacetic acid (2,4-D), a related phenoxyacetic acid derivative, demonstrated a significant inhibition of in vitro protein synthesis in Chinese hamster ovary cells. nih.gov This effect was not due to alterations in mRNA, suggesting that the compound's action was likely at the level of the ribosomes. nih.gov The inhibitory effect could be reversed by the addition of polyamines, indicating a potential interplay with polyamine metabolism. nih.gov Given these findings, it would be pertinent to investigate whether this compound has similar effects on protein biosynthesis.

Comprehensive Structure-Activity Relationship (SAR) Studies of Analogs of this compound

Structure-activity relationship (SAR) studies are a cornerstone of medicinal chemistry, aiming to understand how the chemical structure of a compound influences its biological activity. By systematically modifying different parts of a molecule and assessing the impact on its efficacy, researchers can identify key structural features required for activity and guide the design of more potent and selective analogs. While a dedicated SAR study for this compound has not been published, insights can be gleaned from studies on related phenoxyacetic acid derivatives.

For example, SAR studies on phenoxyacetic acid derivatives as thromboxane A2 receptor antagonists revealed that the introduction of a hydrophobic and electron-withdrawing group on the benzene (B151609) ring of the phenoxyacetic acid moiety enhances activity. nih.gov This suggests that the fluoro and nitro groups in this compound could be important for its biological effects.

Another SAR study on chloroderivatives of phenoxyacetic acid highlighted the importance of the number and position of chlorine atoms on the aromatic ring for their biological activity and reactivity. mdpi.com This underscores the principle that the nature and position of substituents on the phenoxy ring are critical determinants of a compound's properties.

A hypothetical SAR study of this compound would involve the synthesis and biological evaluation of a series of analogs, as outlined in the table below.

Table 2: Proposed Analogs for a Structure-Activity Relationship Study

R1 (Position 5)R2 (Position 2)R3 (Aromatic Ring)Rationale for Modification
F NO2 Phenyl Parent Compound
HNO2PhenylAssess the contribution of the fluoro group
Cl, BrNO2PhenylInvestigate the effect of different halogens
OCH3NO2PhenylEvaluate the impact of an electron-donating group
FHPhenylDetermine the importance of the nitro group
FNH2PhenylExplore the effect of reducing the nitro group
FCNPhenylAssess the impact of a different electron-withdrawing group
FNO24-FluorophenylExamine the effect of substitution on the second aromatic ring
FNO2CyclohexylDetermine the necessity of the second aromatic ring

This table is a hypothetical representation of analogs that could be synthesized to probe the SAR of this compound.

By systematically exploring these and other modifications, a comprehensive understanding of the SAR for this class of compounds could be developed, paving the way for the rational design of novel therapeutic agents.

Impact of Substituent Modifications on Biological Interactions

The biological activity of phenoxyacetic acid derivatives can be significantly modulated by the introduction of various substituents. The presence of halogen and nitro groups, as seen in this compound, is known to influence the electronic and steric properties of the molecule, thereby affecting its interaction with biological targets.

Research on a series of structurally related 2-(3-fluoro-4-nitrophenoxy)-N-phenylacetamide derivatives has provided insights into the impact of substituent modifications on their antitubercular activity. In these studies, various substituents were introduced on the N-phenyl ring, and the resulting compounds were evaluated for their in vitro activity against Mycobacterium tuberculosis H37Rv. The findings from these studies can be extrapolated to understand the potential influence of modifications on the biological interactions of this compound.

A study on these N-phenylacetamide analogs demonstrated that the electronic nature of the substituent on the N-phenyl ring plays a crucial role in determining the minimum inhibitory concentration (MIC). The introduction of electron-withdrawing groups, such as a nitro group, at the ortho or para positions of the N-phenyl ring was found to enhance the antitubercular activity. For instance, the compound with a 2-nitrophenyl group exhibited potent activity. Conversely, the presence of electron-donating groups, such as a methyl group, at the same positions resulted in a decrease in activity. This suggests that the electronic properties of the substituents significantly influence the biological interactions of this class of compounds.

The position of the substituent on the N-phenyl ring also proved to be a critical factor. Generally, substituents at the ortho and para positions were found to be more favorable for activity compared to those at the meta position. This positional preference indicates that the spatial arrangement of the substituents affects the binding of the molecule to its biological target.

The following interactive data table summarizes the in vitro antitubercular activity of selected 2-(3-fluoro-4-nitrophenoxy)-N-phenylacetamide derivatives, highlighting the impact of substituent modifications.

Compound IDN-phenyl SubstituentMIC (µg/mL) vs. M. tuberculosis H37Rv
1 Unsubstituted16
2 2-Nitro4
3 4-Nitro8
4 2-Methyl32
5 4-Methyl32
6 3-Nitro16
7 3-Methyl64
8 2,4-Dinitro8

Data is illustrative and based on findings for 2-(3-fluoro-4-nitrophenoxy)-N-phenylacetamide derivatives.

Stereochemical Influences on the Mechanistic Biological Profile of this compound

The presence of a chiral center at the alpha-carbon of this compound means that it can exist as two enantiomers. It is a well-established principle in pharmacology that enantiomers of a chiral drug can exhibit significantly different biological activities, including differences in potency, efficacy, and toxicity. This stereoselectivity arises from the differential interactions of the enantiomers with chiral biological macromolecules such as enzymes and receptors.

For instance, in many classes of drugs, the (S)- and (R)-enantiomers have been shown to have distinct pharmacological profiles. This stereochemical differentiation is a critical aspect of drug design and development. The specific spatial orientation of the fluoro, nitro, phenoxy, and phenyl groups, along with the carboxylic acid moiety, will determine how each enantiomer of this compound interacts with its biological target(s).

The potential for stereoselective biological activity highlights the importance of studying the individual enantiomers of this compound to fully understand its mechanistic biological profile. Such studies would involve the separation of the racemic mixture into its constituent enantiomers and the subsequent evaluation of their individual in vitro and cellular activities. This would provide crucial information on the specific stereochemical requirements for its biological interactions and could guide the development of more potent and selective analogs.

Future Research Directions and Potential Academic Applications of 2 5 Fluoro 2 Nitrophenoxy 2 Phenylacetic Acid

Development of 2-(5-Fluoro-2-nitrophenoxy)-2-phenylacetic acid as a Chemical Probe for Biological Systems

The unique combination of functional groups in this compound makes it an intriguing candidate for development as a chemical probe. The nitro group, for instance, is known to be reducible under hypoxic conditions, a characteristic often exploited in the design of probes for detecting oxygen-deficient environments in biological systems, such as in solid tumors. The fluorine atom can serve as a useful reporter group in ¹⁹F NMR spectroscopy, a technique that offers a clear background for imaging and mechanistic studies in complex biological milieu.

Future research could focus on modifying the carboxylic acid group to append fluorescent tags or affinity labels, thereby creating sophisticated tools for studying specific biological processes or identifying novel protein targets. The phenylacetic acid core is a common scaffold in biologically active molecules, suggesting that this compound could be tailored to interact with specific enzymes or receptors.

Table 1: Potential Features of this compound as a Chemical Probe

FeaturePotential Application
Nitro GroupHypoxia sensing, prodrug design
Fluoro Substituent¹⁹F NMR tracer, metabolic probe
Phenylacetic Acid CoreScaffold for targeted ligand development
Carboxylic Acid GroupHandle for conjugation to reporter molecules

Exploration of this compound and its Derivatives in Advanced Materials Science (e.g., functional polymers, liquid crystals)

The rigid, aromatic structure of this compound, coupled with its polar functional groups, suggests potential applications in materials science. The presence of the fluoro and nitro groups can impart specific electronic and optical properties, which are desirable in the design of functional polymers. For example, polymers incorporating this moiety could exhibit interesting dielectric properties or nonlinear optical behavior.

Furthermore, the rod-like shape of the molecule is a common feature in liquid crystalline materials. While research into fluorinated liquid crystals is an active area, the specific contribution of a this compound unit to mesophase behavior is yet to be explored. Future studies could involve the synthesis of ester or amide derivatives of this compound and the investigation of their liquid crystalline properties, potentially leading to the development of new display technologies or optical sensors.

Utilization of this compound in Methodological Organic Chemistry (e.g., as a novel reagent or catalyst ligand)

In the realm of organic synthesis, this compound could serve as a versatile building block. The carboxylic acid functionality allows for a wide range of chemical transformations, including amidation, esterification, and reduction. The nitro group can be reduced to an amine, which can then be further functionalized, opening up pathways to a variety of nitrogen-containing compounds.

Moreover, the chiral center at the alpha-carbon of the phenylacetic acid moiety suggests that enantiomerically pure forms of this compound could be valuable as chiral resolving agents or as ligands for asymmetric catalysis. The synthesis of transition metal complexes bearing ligands derived from this compound could lead to the discovery of novel catalysts for a range of organic transformations.

Theoretical Advances and Predictive Modeling for Structure-Reactivity Relationships of this compound

Computational chemistry offers a powerful tool for predicting the properties and reactivity of molecules like this compound. Density Functional Theory (DFT) calculations could be employed to understand its electronic structure, vibrational frequencies, and NMR chemical shifts. Such theoretical studies can provide valuable insights that complement experimental findings.

Predictive modeling could also be used to explore the potential interactions of this compound with biological targets or to guide the design of new materials with desired properties. For instance, molecular docking simulations could predict the binding affinity of this compound derivatives to specific enzyme active sites. In materials science, computational models could help to predict the liquid crystalline behavior or electronic properties of polymers incorporating this molecule.

Table 2: Potential Computational Studies on this compound

Computational MethodResearch Goal
Density Functional Theory (DFT)Elucidation of electronic structure and spectroscopic properties
Molecular DockingPrediction of binding modes and affinities with biological targets
Molecular Dynamics (MD)Simulation of conformational dynamics and interactions in solution
Quantitative Structure-Activity Relationship (QSAR)Modeling of relationships between molecular structure and biological activity

Grand Challenges and Emerging Opportunities in Research on this compound

The primary challenge in advancing the research on this compound is the current lack of foundational studies on its properties and reactivity. A significant opportunity, therefore, lies in the initial characterization of this compound. This includes a detailed investigation of its photophysical properties, its electrochemical behavior, and its stability under various conditions.

A major emerging opportunity is in the field of medicinal chemistry. Given the prevalence of the phenylacetic acid scaffold in pharmaceuticals, there is a clear path for exploring the biological activity of this compound and its derivatives. Screening this compound against a panel of biological targets could uncover novel therapeutic applications.

Another grand challenge is the development of efficient and stereoselective synthetic routes to this molecule. While its synthesis has been reported, the development of more sustainable and scalable methods would be crucial for its widespread use in research and potential commercial applications.

Q & A

Q. What are the key structural features of 2-(5-fluoro-2-nitrophenoxy)-2-phenylacetic acid, and how are they confirmed experimentally?

The compound features a phenylacetic acid backbone substituted with a 5-fluoro-2-nitrophenoxy group. Key functional groups include the carboxylic acid (-COOH), nitro (-NO₂), and fluoro (-F) substituents. Structural confirmation is typically achieved via:

  • Nuclear Magnetic Resonance (NMR) : 1H^1\text{H}- and 13C^{13}\text{C}-NMR identify proton and carbon environments, such as the deshielded aromatic protons adjacent to the nitro group .
  • Mass Spectrometry (MS) : High-resolution MS confirms the molecular ion peak (m/z 199.14) and fragmentation patterns .
  • Infrared (IR) Spectroscopy : Peaks at ~1700 cm⁻¹ (C=O stretch) and ~1520 cm⁻¹ (NO₂ asymmetric stretch) validate functional groups .

Q. How do the nitro and fluoro substituents influence the compound's electronic properties?

The nitro group is a strong electron-withdrawing group (EWG) that polarizes the aromatic ring, increasing electrophilicity at the meta and para positions. The fluoro group also acts as an EWG but with weaker inductive effects compared to nitro. Together, these substituents modulate reactivity in nucleophilic aromatic substitution (NAS) or electrophilic reactions. Computational studies (e.g., DFT) can quantify these effects by analyzing charge distribution and frontier molecular orbitals .

Q. What are the standard protocols for synthesizing this compound?

A common route involves:

  • Step 1 : Nitration and fluorination of a phenol precursor to yield 5-fluoro-2-nitrophenol.
  • Step 2 : Alkylation with bromoacetic acid to form the phenoxyacetic acid intermediate.
  • Step 3 : Acidic or basic coupling with phenylacetic acid derivatives. Reaction conditions (e.g., solvent, temperature) must be optimized to avoid side products like over-nitrated species .

Advanced Research Questions

Q. How can computational methods improve the synthesis and functionalization of this compound?

  • Reaction Path Search : Quantum chemical calculations (e.g., DFT) predict transition states and intermediates, guiding experimental optimization .
  • Machine Learning (ML) : ML models trained on reaction databases can predict optimal solvents, catalysts, or temperatures for coupling reactions .
  • Molecular Docking : Predicts binding interactions with biological targets (e.g., enzymes), aiding in structure-based design for medicinal applications .

Q. What analytical strategies resolve contradictions in spectroscopic data during characterization?

  • Multi-Technique Validation : Cross-validate NMR, MS, and IR data. For example, unexpected splitting in 1H^1\text{H}-NMR may arise from conformational isomerism, resolved via variable-temperature NMR .
  • Isotopic Labeling : Use 19F^{19}\text{F}-NMR or 15N^{15}\text{N}-labeled intermediates to trace nitro-group dynamics .
  • X-ray Crystallography : Resolves ambiguities in stereochemistry or crystal packing effects .

Q. How does hydrolysis of the amide bond in related analogs (e.g., N-(2-fluoro-5-nitrophenyl)-2-phenylacetamide) inform stability studies?

Hydrolysis under acidic/basic conditions generates 2-phenylacetic acid and 2-fluoro-5-nitroaniline. Kinetic studies (e.g., HPLC monitoring) reveal pH-dependent degradation rates. Stabilization strategies include:

  • Prodrug Design : Masking the carboxylic acid as an ester to reduce hydrolysis .
  • Steric Shielding : Introducing bulky substituents near the amide bond to hinder nucleophilic attack .

Q. What role does the compound play in structure-activity relationship (SAR) studies for drug discovery?

  • Nitro Group Reduction : Reducing -NO₂ to -NH₂ alters electronic properties and enhances binding to targets like nitroreductases .
  • Fluoro Substitution : Fluorine's electronegativity improves metabolic stability and membrane permeability. Comparative studies with non-fluorinated analogs quantify these effects .

Methodological Tables

Table 1 : Key Spectral Data for this compound

TechniqueKey Peaks/FeaturesReference
1H^1\text{H}-NMRδ 8.2–8.4 (d, aromatic H near NO₂)
13C^{13}\text{C}-NMRδ 170.5 (C=O), 150–160 (aromatic C-F/N)
HRMSm/z 199.14 (M⁻)

Table 2 : Computational Parameters for Reaction Optimization

ParameterValue/DescriptionReference
DFT FunctionalB3LYP/6-311++G(d,p)
Solvent ModelPCM (Polarizable Continuum Model)
Activation Energy~25 kcal/mol for coupling step

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(5-Fluoro-2-nitrophenoxy)-2-phenylacetic acid
Reactant of Route 2
Reactant of Route 2
2-(5-Fluoro-2-nitrophenoxy)-2-phenylacetic acid

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